[3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone
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Overview
Description
2-(4-BROMOBENZOYL)-6-CYCLOPROPYL-4-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOBENZOYL)-6-CYCLOPROPYL-4-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOBENZOYL)-6-CYCLOPROPYL-4-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halides, organometallic reagents, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-(4-BROMOBENZOYL)-6-CYCLOPROPYL-4-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: It can be used as a building block for the synthesis of organic semiconductors and other advanced materials.
Industrial Chemistry: The compound’s unique chemical properties make it suitable for use in various industrial applications, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-BROMOBENZOYL)-6-CYCLOPROPYL-4-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Benzoyl-Substituted Thiophenes: These compounds have similar substituents and can undergo similar chemical reactions.
Uniqueness
2-(4-BROMOBENZOYL)-6-CYCLOPROPYL-4-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19BrN2O2S |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
[3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C24H19BrN2O2S/c1-29-17-10-6-13(7-11-17)18-12-19(14-2-3-14)27-24-20(18)21(26)23(30-24)22(28)15-4-8-16(25)9-5-15/h4-12,14H,2-3,26H2,1H3 |
InChI Key |
VHQGBQWOTDBRDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)C5CC5 |
Origin of Product |
United States |
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